molecular formula C12H12N2 B13028862 2,3,5,6-Tetramethylterephthalonitrile

2,3,5,6-Tetramethylterephthalonitrile

Cat. No.: B13028862
M. Wt: 184.24 g/mol
InChI Key: QXZOTYQXMMTSQB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylterephthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of terephthalonitrile, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,3,5,6-Tetramethylterephthalonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,3,5,6-Tetramethylterephthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3,5,6-Tetramethylterephthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylterephthalonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile groups in the compound can form strong interactions with enzymes and receptors, modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical effects .

Comparison with Similar Compounds

2,3,5,6-Tetramethylterephthalonitrile can be compared with other similar compounds, such as:

    2,3,5,6-Tetrafluoroterephthalonitrile: This compound has fluorine atoms instead of methyl groups, leading to different reactivity and stability.

    2,3,5,6-Tetrachloroterephthalonitrile: The presence of chlorine atoms imparts distinct chemical properties and applications.

    2,3,5,6-Tetramethylbenzene-1,4-dicarbonitrile: This is a closely related compound with similar structural features but different reactivity due to the absence of additional substituents.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C12H12N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h1-4H3

InChI Key

QXZOTYQXMMTSQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)C)C#N)C

Origin of Product

United States

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